molecular formula C14H23ClN6O5 B1146068 D-Valganciclovir Hydrochloride CAS No. 1393911-57-3

D-Valganciclovir Hydrochloride

Número de catálogo: B1146068
Número CAS: 1393911-57-3
Peso molecular: 390.82 g/mol
Clave InChI: ZORWARFPXPVJLW-ICLMXVQUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-Valganciclovir Hydrochloride is synthesized through the esterification of ganciclovir with L-valine. The reaction involves the use of protecting groups and specific reagents to ensure the selective formation of the ester bond . The process typically includes:

    Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Esterification: The protected ganciclovir is reacted with L-valine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps but optimized for efficiency and yield. The process is carried out in controlled environments to ensure the purity and quality of the final product .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Clinical Applications

  • Treatment of Cytomegalovirus Retinitis
    • Indication : D-Valganciclovir Hydrochloride is FDA-approved for treating CMV retinitis in adults with AIDS. This condition can lead to severe vision loss if untreated .
    • Mechanism : The drug inhibits viral DNA polymerase, leading to termination of viral DNA elongation, effectively controlling the infection .
  • Prevention of Cytomegalovirus Disease
    • Indication : It is also indicated for preventing CMV disease in organ transplant recipients who are at high risk for developing this infection .
    • Clinical Guidelines : Recommendations suggest administering this compound for 3 to 6 months post-transplant in high-risk patients (D+/R−) to reduce the incidence of CMV disease .
  • Treatment of Other Herpesvirus Infections
    • Indication : Emerging evidence supports its use in treating other herpesvirus-related diseases, such as primary effusion lymphoma and multicentric Castleman's disease associated with human herpesvirus 8 .

Pharmacokinetics and Dosage

  • Bioavailability : this compound exhibits improved oral bioavailability compared to ganciclovir due to its prodrug formulation .
  • Dosage Forms : It is available in various formulations, including tablets and oral solutions, with dosages typically ranging from 450 mg to 900 mg depending on the indication and patient condition .

Side Effects and Safety Profile

While generally well-tolerated, this compound can cause side effects such as:

  • Hematological Issues : Leukopenia, neutropenia, and thrombocytopenia are common adverse effects observed in patients undergoing treatment .
  • Gastrointestinal Symptoms : Patients may also experience nausea, diarrhea, and abdominal pain .

Case Study 1: Efficacy in Organ Transplant Recipients

A study published in Liver Transplantation evaluated low-dose D-Valganciclovir for CMV prophylaxis in liver transplant recipients. Results indicated that while the incidence of CMV disease was reduced, a significant number of patients developed leukopenia during treatment .

Case Study 2: Comparison with Ganciclovir

Research comparing D-Valganciclovir with ganciclovir found that while both medications were effective at reducing CMV disease incidence, D-Valganciclovir was associated with a higher risk of neutropenia compared to non-ganciclovir therapies .

Summary Table of Applications

ApplicationIndicationDosage RangeNotes
Treatment of CMV RetinitisAdults with AIDS450 mg - 900 mgEffective but may cause hematological issues
Prevention of CMV DiseaseOrgan transplant recipients450 mg - 900 mgRecommended for high-risk patients
Treatment of HHV-8 DiseasesPrimary effusion lymphomaVariableEmerging evidence supports efficacy

Mecanismo De Acción

D-Valganciclovir Hydrochloride is rapidly converted to ganciclovir in the body. Ganciclovir is then phosphorylated to ganciclovir triphosphate, which competitively inhibits the binding of deoxyguanosine triphosphate to viral DNA polymerase. This inhibition prevents the synthesis of viral DNA, thereby inhibiting viral replication .

Actividad Biológica

D-Valganciclovir hydrochloride, commonly known as valganciclovir, is an antiviral medication primarily used for the prevention and treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients such as those with HIV/AIDS or organ transplant recipients. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Valganciclovir is a prodrug that is rapidly converted to ganciclovir after oral administration. Ganciclovir acts as a nucleoside analog, specifically targeting viral DNA polymerases. The mechanism can be summarized as follows:

  • Conversion : Valganciclovir is hydrolyzed to ganciclovir by esterases in the liver and intestines.
  • Phosphorylation : In CMV-infected cells, ganciclovir is phosphorylated first by viral protein kinase (UL97) to its monophosphate form and then by cellular kinases to the active triphosphate form.
  • Inhibition of DNA Synthesis : The triphosphate form competes with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .

Pharmacokinetics

The pharmacokinetic properties of D-Valganciclovir are crucial for its clinical effectiveness:

  • Bioavailability : Approximately 60% when taken with food; fatty meals can enhance absorption significantly .
  • Half-life : About 4 hours in individuals with normal renal function; prolonged in cases of renal impairment .
  • Elimination : Primarily excreted via urine as ganciclovir through glomerular filtration and active tubular secretion .

Clinical Efficacy

Valganciclovir has been evaluated in various clinical settings:

Case Studies and Trials

  • Prevention of CMV Disease :
    • A meta-analysis involving 1,410 patients demonstrated that valganciclovir shows similar efficacy to ganciclovir but with a higher incidence of neutropenia and other adverse effects .
    • In a study on liver transplant recipients, valganciclovir prophylaxis resulted in a 14.3% incidence of symptomatic CMV disease, indicating its effectiveness but also highlighting the risk of infection post-transplant .
  • Dosing Comparisons :
    • Research comparing 900 mg vs. 450 mg daily doses found no significant difference in efficacy but noted that higher doses were associated with increased risks of leucopenia and rejection rates .

Safety Profile

The use of D-Valganciclovir is associated with several adverse effects:

  • Hematological Toxicity : A significant concern is the development of neutropenia, observed in up to 40% of patients receiving prophylactic treatment .
  • Gastrointestinal Issues : Nausea and diarrhea are common side effects reported during treatment .
  • Renal Implications : Dose adjustments are often necessary for patients with renal impairment due to altered pharmacokinetics .

Summary Table of Key Findings

ParameterValue/Description
Bioavailability~60% (increased with fatty meals)
Half-life~4 hours
Primary Route of EliminationRenal (as ganciclovir)
Common Adverse EffectsNeutropenia, gastrointestinal disturbances
Efficacy in Transplant Patients14.3% incidence of symptomatic CMV disease

Propiedades

Número CAS

1393911-57-3

Fórmula molecular

C14H23ClN6O5

Peso molecular

390.82 g/mol

Nombre IUPAC

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2R)-2-amino-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H/t8?,9-;/m1./s1

Clave InChI

ZORWARFPXPVJLW-ICLMXVQUSA-N

SMILES isomérico

CC(C)[C@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl

SMILES canónico

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl

Sinónimos

2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester D-Valine Hydrochloride

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.